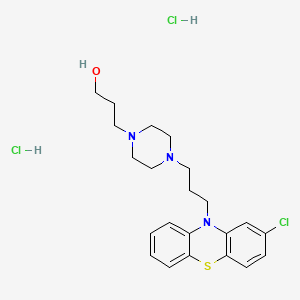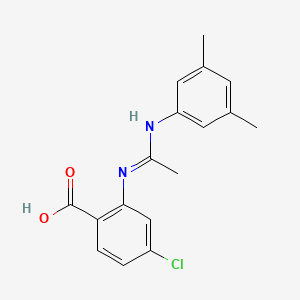
Heptadecanamide, 16-methyl-N-(3-morpholinopropyl)-, lactate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptadecanamide, 16-methyl-N-(3-morpholinopropyl)-, lactate is a complex organic compound with a molecular formula of C28H56N2O5. This compound is known for its unique structure, which includes a heptadecanamide backbone with a methyl group at the 16th position and a morpholinopropyl group attached to the nitrogen atom. The lactate moiety adds to its complexity and potential functionality in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecanamide, 16-methyl-N-(3-morpholinopropyl)-, lactate typically involves multiple steps. The initial step often includes the preparation of the heptadecanamide backbone, followed by the introduction of the methyl group at the 16th position. The morpholinopropyl group is then attached to the nitrogen atom through a nucleophilic substitution reaction. Finally, the lactate moiety is introduced through esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
Heptadecanamide, 16-methyl-N-(3-morpholinopropyl)-, lactate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, leading to the formation of reduced amide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholinopropyl group, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted morpholinopropyl derivatives.
科学的研究の応用
Heptadecanamide, 16-methyl-N-(3-morpholinopropyl)-, lactate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide and ester chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials, including surfactants and emulsifiers.
作用機序
The mechanism of action of Heptadecanamide, 16-methyl-N-(3-morpholinopropyl)-, lactate involves its interaction with specific molecular targets and pathways. The morpholinopropyl group can interact with biological membranes, enhancing the compound’s ability to penetrate cells. The lactate moiety may play a role in modulating the compound’s solubility and bioavailability. Overall, the compound’s effects are mediated through its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments.
類似化合物との比較
Heptadecanamide, 16-methyl-N-(3-morpholinopropyl)-, lactate can be compared with other similar compounds, such as:
Hexadecanamide, N-(3-morpholinopropyl)-: Lacks the methyl group at the 16th position, which may affect its chemical properties and biological activities.
Octadecanamide, N-(3-morpholinopropyl)-: Has a longer carbon chain, which can influence its solubility and interaction with biological membranes.
Heptadecanamide, N-(3-morpholinopropyl)-:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
73806-67-4 |
|---|---|
分子式 |
C28H56N2O5 |
分子量 |
500.8 g/mol |
IUPAC名 |
2-hydroxypropanoate;16-methyl-N-(3-morpholin-4-ium-4-ylpropyl)heptadecanamide |
InChI |
InChI=1S/C25H50N2O2.C3H6O3/c1-24(2)16-13-11-9-7-5-3-4-6-8-10-12-14-17-25(28)26-18-15-19-27-20-22-29-23-21-27;1-2(4)3(5)6/h24H,3-23H2,1-2H3,(H,26,28);2,4H,1H3,(H,5,6) |
InChIキー |
VLYOPPUVUMQIFN-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)NCCC[NH+]1CCOCC1.CC(C(=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


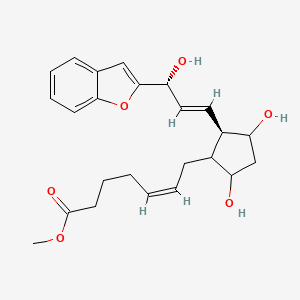
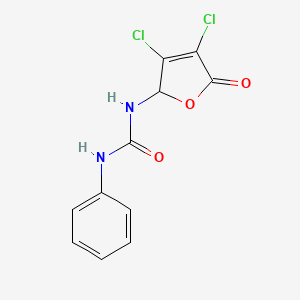
![1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole](/img/structure/B14447139.png)
![2-Amino-6-methylpyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14447142.png)


![[(4-Ethenylbenzene-1-carbothioyl)sulfanyl]acetic acid](/img/structure/B14447153.png)
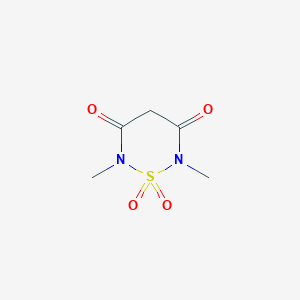
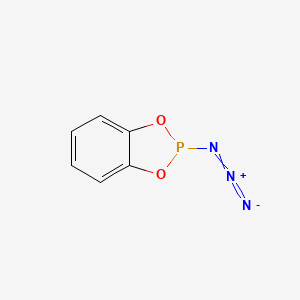
![1,2,3,4,7,7-Hexachloro-5-(prop-2-yn-1-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14447170.png)
![4-Methyl-3-phenyl-2-[(E)-phenyldiazenyl]-4H-1,4-benzothiazine](/img/structure/B14447185.png)
